molecular formula C22H25N3O5S B2565719 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899993-34-1

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2565719
CAS No.: 899993-34-1
M. Wt: 443.52
InChI Key: FDFFSAVZTFWPJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H25N3O5S and its molecular weight is 443.52. The purity is usually 95%.
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Scientific Research Applications

Antitumor Agents and Dual Inhibitors

A study describes the synthesis and evaluation of antitumor agents that act as dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are critical enzymes in the DNA synthesis pathway. These compounds, including classical antifolates, show significant inhibitory activity against both human DHFR and TS, suggesting potential as effective antitumor agents due to their ability to inhibit tumor cell growth by targeting multiple pathways simultaneously (Gangjee et al., 2005).

Antimicrobial Activity

Another research focus is on compounds derived from visnaginone and khellinone, showcasing significant anti-inflammatory and analgesic activities. These compounds have been found to act as COX-1/COX-2 inhibitors, indicating potential as novel anti-inflammatory agents with applications in treating conditions that involve inflammation and pain (Abu‐Hashem et al., 2020).

Synthesis and Evaluation of Anti-inflammatory Agents

Further studies include the development and evaluation of novel anti-inflammatory agents, such as thiazolidin derivatives, showing promising activity in vitro and in vivo models. These studies not only provide insights into the chemical synthesis but also explore the biological activities of these compounds, highlighting their potential therapeutic benefits in treating inflammation-related diseases (Nikalje et al., 2015).

Discovery of Apoptosis Inducers

Research into apoptosis inducers has led to the discovery of 4-anilino-N-methylthieno[3,2-d]pyrimidines and 4-anilino-N-methylthieno[2,3-d]pyrimidines as potent apoptosis inducers, providing a foundation for the development of novel cancer therapies. These compounds have shown significant activity in breast cancer models, indicating their potential as anticancer agents by promoting cell death in tumor cells (Kemnitzer et al., 2009).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[2-oxo-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c26-20(23-10-14-6-7-18-19(9-14)30-13-29-18)12-31-21-16-4-1-5-17(16)25(22(27)24-21)11-15-3-2-8-28-15/h6-7,9,15H,1-5,8,10-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFFSAVZTFWPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C3=C(CCC3)C(=NC2=O)SCC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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